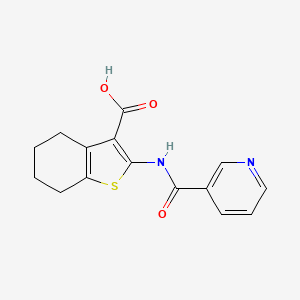

2-(Pyridine-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(Pyridine-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid” is a complex organic molecule. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an amide group (a carbonyl group adjacent to a nitrogen atom), and a benzothiophene group (a fused ring system consisting of a benzene ring and a thiophene ring). The carboxylic acid group (-COOH) is a common functional group in organic chemistry, known for its acidity .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex. The benzothiophene and pyridine rings are aromatic, implying they have a stable, cyclic, planar configuration of p-orbitals. The amide group can participate in resonance with the pyridine ring, potentially impacting the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions typical of acids, such as esterification or amide formation. The amide group could be hydrolyzed under acidic or basic conditions. The aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and the presence of any charged groups would influence properties like solubility, melting point, boiling point, and stability .Scientific Research Applications

Comprehensive Analysis of 2-(Pyridine-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid Applications

The compound “2-(Pyridine-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid” is a structurally complex molecule that may have various applications in scientific research. Below is a detailed analysis of potential unique applications based on its chemical structure and related compounds.

Cancer Therapeutics

Targeting FGFR Signaling Pathway: Abnormal activation of the FGFR signaling pathway is crucial in the development of various types of tumors. Compounds structurally related to 2-(Pyridine-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid have been reported to inhibit FGFR1, 2, and 3 effectively. This suggests potential applications in designing cancer therapeutics targeting these receptors .

Anti-Proliferative Agents

Inhibition of Cell Proliferation: Derivatives of pyrrolo[2,3-b]pyridine, which share a similar core structure with the compound , have shown to inhibit breast cancer cell proliferation and induce apoptosis . This indicates a possible application in developing anti-proliferative agents for cancer treatment.

Anti-Migratory and Anti-Invasive Agents

Controlling Cancer Cell Migration and Invasion: The same derivatives have also significantly inhibited the migration and invasion of cancer cells . This points to the potential use of 2-(Pyridine-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in creating agents that prevent cancer metastasis.

Angiogenesis Inhibitors

Regulation of Blood Vessel Formation: The FGF–FGFR axis, which could be modulated by compounds like the one under analysis, is involved in angiogenesis . This suggests an application in developing angiogenesis inhibitors, which could be used to treat diseases where inhibiting blood vessel formation is beneficial, such as certain cancers.

Organ Development and Tissue Repair

Modulating Organ Development: The FGF–FGFR axis is also known to regulate organ development and tissue repair . This implies that the compound could have applications in regenerative medicine and organogenesis research.

Neurological Disorder Treatment

Potential in Neuroprotection: Given the involvement of FGFRs in cell proliferation and migration, there is a possibility that the compound could be used in the treatment of neurological disorders where these processes are affected .

Antibacterial and Antifungal Agents

Microbial Growth Inhibition: Related pyrrolo[2,3-b]pyridine scaffolds have shown antibacterial and antifungal activities . This suggests that the compound could be explored for its potential as an antibacterial or antifungal agent.

Anti-Inflammatory Agents

Modulation of Inflammatory Responses: The anti-inflammatory properties of related compounds indicate that 2-(Pyridine-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid could be investigated for its use in treating inflammatory diseases .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of 2-(Pyridine-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby inhibiting the activation of FGFRs .

Biochemical Pathways

The inhibition of FGFRs affects signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The affected downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial adme properties .

Result of Action

In vitro, this compound has been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .

properties

IUPAC Name |

2-(pyridine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c18-13(9-4-3-7-16-8-9)17-14-12(15(19)20)10-5-1-2-6-11(10)21-14/h3-4,7-8H,1-2,5-6H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEMZBRXXLGJRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CN=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridine-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methylisoxazol-3-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2869668.png)

![3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B2869673.png)

![4-[4-(Aminomethyl)phenyl]morpholin-3-one](/img/structure/B2869679.png)

![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2869680.png)

![methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate](/img/structure/B2869683.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2869685.png)

![N-[1-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2869687.png)